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An Initial Investigation of Vortioxetine Hydrobromide Crystal Forms

Introduction
Vortioxetine hydrobromide, chemically known as 1-{2-[(2,4-

dimethylphenyl)sulfanyl]phenyl}piperazine hydrobromide, is a multimodal antidepressant used

for the treatment of major depressive disorder (MDD).[1][2] The solid-state properties of an

active pharmaceutical ingredient (API) are critical for its formulation, stability, bioavailability, and

manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline

phases, can significantly impact these properties.[1] Vortioxetine hydrobromide is known to

exhibit extensive polymorphism, existing in various anhydrous, hydrated, and solvated

crystalline forms.[3] This document provides a technical overview of the known crystal forms of

vortioxetine hydrobromide, presenting key characterization data, experimental protocols for

their preparation and analysis, and a visualization of their interrelationships. The commercially

available product, Brintellix® (now Trintellix®), contains the beta (β) polymorph of vortioxetine
hydrobromide.[1][4]

Crystalline Forms and Their Characterization
Numerous crystalline forms of vortioxetine hydrobromide have been identified and

characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning

Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These forms include anhydrous

polymorphs, hydrates, and solvates.
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Anhydrous Polymorphs
Several anhydrous and non-solvated crystal forms have been reported, often designated with

Greek letters (Alpha, Beta, Gamma, Delta, Omega, Sigma).[5][6] These forms differ in their

crystal lattice arrangements, leading to variations in physical properties like solubility and

stability.[7] For instance, Form β is the thermodynamically stable form, while Form α is

considered metastable.[4] Form δ has been reported as an anhydrous, non-solvated form with

higher solubility compared to forms α and β.[7]

Hydrates
Hydrated crystal forms incorporate water molecules into their crystal lattice. A monohydrate and

a hemihydrate of vortioxetine hydrobromide have been described.[3][8] Form λ is also

identified as a hydrated form, with a molar ratio of vortioxetine hydrobromide to water

ranging from approximately 1:1.2 to 1:2.[9] The presence of water can significantly affect the

stability of the crystalline structure.

Solvates
Solvates are crystalline forms that incorporate molecules of the crystallization solvent into their

structure. Due to strict limits on residual solvents in APIs, solvated forms are often not suitable

for final pharmaceutical formulations but can serve as crucial intermediates in the preparation

of other, more stable forms.[6] Various solvates of vortioxetine hydrobromide have been

identified, including those with tert-butanol (Forms R1, R2), 2-butanol (Forms R3, R4), benzyl

alcohol (Form C), isopropanol, and ethyl acetate.[1][5][10]

Data Presentation
The following tables summarize the quantitative characterization data for the various known

crystalline forms of vortioxetine hydrobromide.

Table 1: Powder X-ray Diffraction (PXRD) Data for Vortioxetine Hydrobromide Polymorphs
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Crystal Form
Characteristic Peaks (2θ ±
0.2°)

Reference(s)

Form α

Metastable form, specific
peaks not detailed in
provided abstracts.

[11]

Form β 6.89, 9.73, 13.78, 14.64 [4]

Form δ 5.5, 14.8, 16.7, 20.0 [5]

Form λ (Hydrate)
4.0, 8.0, 12.0, 12.7, 15.7, 16.0,

16.4, 19.0, 20.1, 20.3
[9]

Form ω

3.8, 11.3, 17.5, 18.7, 18.9,

19.7, 20.5, 20.6, 22.6, 23.9,

27.1, 28.4

[6]

Form σ

3.8, 11.6, 13.0, 14.0, 14.4,

15.5, 18.2, 18.4, 19.2, 20.0,

20.2, 21.0, 21.4, 22.3, 23.4,

23.8, 27.0, 28.2

[6][9]

Form M2 6.5, 19.0, 19.8, 29.3 [12]

Form M3 17.9, 19.8, 22.1, 23.9 [12]

Form M4
14.2, 19.4, 22.7, 23.7, 24.0,

28.6
[12]

Form C (Benzyl Alcohol

Solvate)

8.28, 8.85, 11.84, 14.22,

14.75, 15.00, 16.13, 16.59,

17.65, 18.18, 19.02, 19.24

[1]

Form R1 (tert-Butanol Solvate) 6.7, 8.6, 15.9, 19.1 [10][13]

Form R2 (tert-Butanol Solvate) 7.5, 10.0, 18.1, 20.2 [10][13]

Form R3 (2-Butanol Solvate) 6.6, 8.6, 15.9, 19.1 [10][13]

Form R4 (2-Butanol Solvate) 7.8, 10.1, 18.5, 20.4 [10][13]

| Diethyl Ether Solvate | 8.34, 12.98, 15.30, 16.67, 17.20 |[1] |
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Table 2: Thermal Analysis Data (DSC, TGA) for Vortioxetine Hydrobromide Polymorphs

Crystal Form
DSC Endothermic
Peaks (°C)

TGA Weight Loss
(%)

Reference(s)

Form β
~231 (Melting
Point)

Not specified [4]

Form C (Benzyl

Alcohol Solvate)
140 - 150 Not specified [1]

Form R1 (tert-Butanol

Solvate)
~129.22 and ~226.9 ~16.48 [2][10][13]

Form R2 (tert-Butanol

Solvate)
~132.80 and ~226.51 ~16.45 [10][13]

Form R3 (2-Butanol

Solvate)

~96.34, ~227.75, and

~234.21
~15.72 [10][13]

| Form R4 (2-Butanol Solvate) | ~92.36, ~226.18, and ~230.77 | ~16.30 |[10][13] |

Table 3: Solubility Data for Selected Vortioxetine Hydrobromide Forms

Crystal Form Solvent Solubility Reference(s)

Form α Water 2.0 mg/mL [7]

Form β Water 1.2 mg/mL [7]

Calculated for Form δ Water 1.8 - 3.1 mg/mL [7]

Vortioxetine HBr (form

not specified)
Ethanol ~5 mg/mL [14]

Vortioxetine HBr (form

not specified)
DMSO, DMF ~30 mg/mL [14]

| Vortioxetine HBr (form not specified) | Aqueous Phosphate Buffer (pH 6.8) | 0.078 mg/mL |[15]

|
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Experimental Protocols
Detailed methodologies are essential for reproducing and building upon prior research. The

following sections describe generalized protocols for the preparation and characterization of

vortioxetine hydrobromide crystal forms based on published procedures.

Preparation of Crystalline Forms
The generation of different polymorphs is highly dependent on crystallization conditions such

as solvent, temperature, cooling rate, and the presence of seed crystals.

Preparation of Form α (Metastable Form):

Prepare amorphous vortioxetine hydrobromide.[11]

Confine the amorphous material within silica nanopores.[11]

Expose the confined amorphous material to the vapor of a selected solvent (e.g., methyl

acetate, n-propanol) in a sealed container at a controlled temperature (e.g., 303.15 K).[11]

Periodically analyze the sample by PXRD until the characteristic pattern for Form α is

observed.[11]

Preparation of Form R1 (tert-Butanol Solvate):

Add vortioxetine hydrobromide to tert-butanol (5-20 volumes by weight) to create a

suspension.[10]

Heat the suspension to 50-60°C and stir for 1-3 hours. The mixture may not become a

clear solution.[10]

Gradually cool the mixture to ambient temperature (25-35°C) and continue stirring for 1-3

hours.[10]

Isolate the resulting solid by filtration.[10]

Dry the solid at 40-50°C under vacuum.[10]
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Preparation of Form σ from Form ω:

Obtain vortioxetine hydrobromide in crystalline Form ω.[9]

Dry Form ω in an oven under vacuum at 40°C for 15 hours, or air-dry at 90°C.[9]

The resulting solid is crystalline Form σ.[9]

Analytical Methods
Powder X-ray Diffraction (PXRD):

Samples are gently packed into a sample holder.

Data is collected using a diffractometer with Cu Kα radiation (λ ≈ 1.5405 Å).[10][16]

The analysis is typically performed in a continuous scan mode, for example, over a 2θ

range of 3° to 45°.[10]

Differential Scanning Calorimetry (DSC):

Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.[11]

Heat the sample at a constant rate (e.g., 5 or 10 K/min) under a dynamic nitrogen

atmosphere (e.g., 50 mL/min flow rate).[1][11]

Record the heat flow to detect thermal events such as melting or desolvation.[11]

Thermogravimetric Analysis (TGA):

Place a weighed sample onto a TGA balance.

Heat the sample at a controlled rate under a nitrogen atmosphere.

Record the change in mass as a function of temperature to determine solvent/water

content and decomposition temperature.[10]

Visualizations of Workflows and Relationships
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Diagrams created using Graphviz help to visualize the complex relationships and processes

involved in the study of vortioxetine hydrobromide's crystal forms.
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Click to download full resolution via product page

Caption: General experimental workflow for polymorph screening.
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Caption: Potential interconversion pathways for vortioxetine HBr forms.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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